molecular formula C11H13NO2 B13810378 Cyclopentanone, 2-[(phenylamino)oxy]-

Cyclopentanone, 2-[(phenylamino)oxy]-

Cat. No.: B13810378
M. Wt: 191.23 g/mol
InChI Key: WTKUIUHVCORUIS-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-[(phenylamino)oxy]- is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. It is also known by its IUPAC name, 2-anilinooxycyclopentan-1-one. This compound is characterized by the presence of a cyclopentanone ring substituted with a phenylaminooxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-[(phenylamino)oxy]- typically involves the reaction of cyclopentanone with phenylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Cyclopentanone, 2-[(phenylamino)oxy]- may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[(phenylamino)oxy]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso derivatives under specific conditions.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the phenylaminooxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be employed in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

Cyclopentanone, 2-[(phenylamino)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Cyclopentanone, 2-[(phenylamino)oxy]- is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[(phenylamino)oxy]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The phenylaminooxy group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 2-[(phenylamino)oxy]-, (2R)-: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.

    Cyclopentanone, 2-[(phenylamino)oxy]-, (2S)-: Another stereoisomer with distinct stereochemistry.

Uniqueness

Cyclopentanone, 2-[(phenylamino)oxy]- is unique due to its specific substitution pattern and the presence of the phenylaminooxy group, which imparts distinct chemical reactivity and biological activity compared to its stereoisomers and other related compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-anilinooxycyclopentan-1-one

InChI

InChI=1S/C11H13NO2/c13-10-7-4-8-11(10)14-12-9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2

InChI Key

WTKUIUHVCORUIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)ONC2=CC=CC=C2

Origin of Product

United States

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